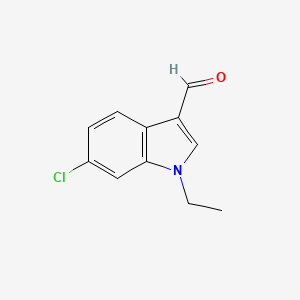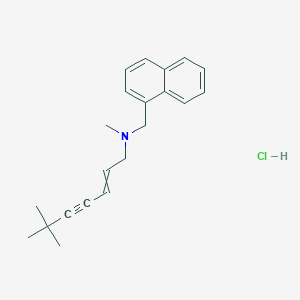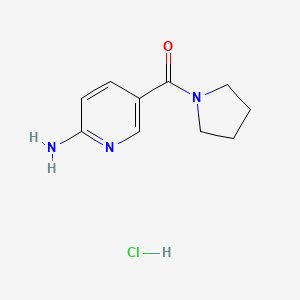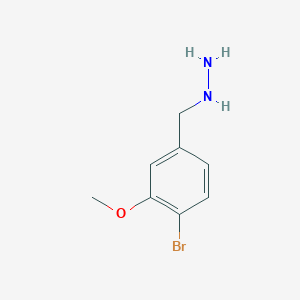
1-(4-Hydroxyphenethyl)5-methyl3-(2-methoxy-2-oxoacetamido)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methoxy-oxoacetamido group, and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then reacted with 5-methyl-3-aminopentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxy-oxoacetamido group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy-oxoacetamido group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The overall effect is determined by the compound’s ability to bind to and modulate the function of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the complex side chains.
Methoxyacetyl chloride: Contains the methoxy-oxoacetamido group but is a simpler molecule.
5-methyl-3-aminopentanedioic acid: Shares the pentanedioate backbone but lacks the hydroxyphenyl and methoxy-oxoacetamido groups.
Uniqueness
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C17H21NO8 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-O-[2-(4-hydroxyphenyl)ethyl] 5-O-methyl 3-[(2-methoxy-2-oxoacetyl)amino]pentanedioate |
InChI |
InChI=1S/C17H21NO8/c1-24-14(20)9-12(18-16(22)17(23)25-2)10-15(21)26-8-7-11-3-5-13(19)6-4-11/h3-6,12,19H,7-10H2,1-2H3,(H,18,22) |
InChI Key |
KWJVBUQDULJJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OCCC1=CC=C(C=C1)O)NC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)

![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)

![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)
